2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazolopyridines and furan derivatives, are of significant interest in organic chemistry due to their potential biological activities and applications in drug discovery. The synthesis and functionalization of these heterocycles are crucial for developing new pharmaceuticals, agrochemicals, and materials.
- Synthesis of N-alkylated Derivatives : Research involving the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine showcases the importance of heterocyclic compounds in creating novel organic molecules with potential applications in various fields (El-Essawy & Rady, 2011).
Antiprotozoal Agents
The development of antiprotozoal agents is a critical area of pharmacological research, with heterocyclic compounds often serving as the backbone for new therapeutic agents.
- Novel Dicationic Compounds : A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting the potential of heterocyclic compounds in developing new treatments for diseases caused by protozoal pathogens (Ismail et al., 2004).
Fungicides
The search for new fungicides to combat plant diseases leads to the exploration of various heterocyclic compounds for their fungicidal properties.
- Fungicidal Activity : Research into the structure-activity relationships of N-(1,1,3-Trimethylindan-4-yl)carboxamide fungicides, including pyrazine, furan, and pyrazole derivatives, has shown high activity against diseases such as grey mold, suggesting the utility of heterocyclic compounds in developing new fungicidal agents (Masatsugu et al., 2010).
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a therapeutic agent, given its structural similarity to known inhibitors of ATR . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets through a process known as 1,3-dipolar cycloaddition . This process involves the addition of a propargylic acid amide to a bicyclic sydnone, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides .
Biochemical Pathways
The compound is part of the pyrazole core, which is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As the compound is part of a unique collection of chemicals provided to early discovery researchers
Properties
IUPAC Name |
2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-13(10(2)19-9)14(18)16-11-4-6-17-12(8-11)3-5-15-17/h3,5,7,11H,4,6,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPOTOJACYRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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